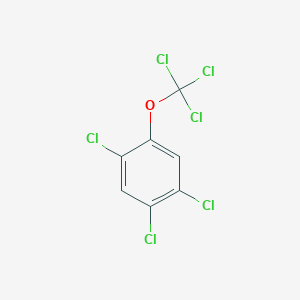

1,2,4-Trichloro-5-(trichloromethoxy)benzene

Beschreibung

Eigenschaften

IUPAC Name |

1,2,4-trichloro-5-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl6O/c8-3-1-5(10)6(2-4(3)9)14-7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKYWFXMSFUTGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)OC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Photochemical Chlorination Method

One prominent approach involves photochlorination of suitable aromatic precursors, as described in patent WO2015035937A1. This method employs ultraviolet light to facilitate the substitution of hydrogen atoms on aromatic rings with chlorine, specifically targeting the formation of trichloromethyl groups attached to benzene derivatives. The process typically involves:

- Reacting an arene compound with chlorine gas under UV irradiation.

- Controlling reaction conditions such as temperature, light intensity, and chlorine flow to favor selective chlorination.

- Collecting the distillate, which contains the chlorinated aromatic compound, followed by purification steps like distillation or recrystallization to isolate the desired compound.

This method offers high selectivity and efficiency, especially when optimized for specific substitution patterns, such as the placement of trichloromethyl groups.

Molecular and Thin Film Distillation Techniques

The patent also emphasizes molecular distillation as a purification step, which is crucial for obtaining high-purity 1,2,4-trichloro-5-(trichloromethoxy)benzene. This involves:

- Using thin film or molecular distillation to separate the target compound based on volatility differences.

- Multiple distillation stages can be employed to enhance purity.

- Optional further purification via rectification or recrystallization ensures removal of residual by-products.

This approach is particularly effective for compounds with high boiling points or thermal sensitivity, ensuring minimal decomposition during purification.

Photochemical Reaction for Bis(trichloromethyl)benzene

Another relevant method involves photochemical synthesis of bis(trichloromethyl)benzene , a precursor or related compound, which can be further functionalized to produce the target compound. As described in patent CN104447188A, this process includes:

- Reacting aromatic compounds with carbon tetrachloride (CCl₄) under UV light.

- Utilizing specific catalysts or ionic liquids to enhance reaction efficiency.

- Achieving high yields with controlled reaction conditions to minimize by-products.

The resulting bis(trichloromethyl)benzene can undergo subsequent reactions, such as etherification, to introduce the trichloromethoxy group.

Direct Chlorination Using Chlorinating Agents

A more classical approach involves direct chlorination of the aromatic ring using chlorinating agents like chlorine gas or sulfuryl chloride, often in the presence of catalysts such as iron or aluminum chloride. This method entails:

- Stepwise chlorination to achieve the desired substitution pattern.

- Monitoring reaction temperature to prevent over-chlorination or formation of poly-chlorinated by-products.

- Purification through distillation or chromatography.

However, this method may require extensive optimization to achieve selectivity for the specific substitution pattern in this compound.

Synthesis of Trichloromethoxy Derivatives

The formation of the trichloromethoxy group typically involves nucleophilic substitution reactions, where a phenolic or similar precursor reacts with chlorinated methyl sources such as CCl₄ or chlorinated methanes under suitable conditions. This process can be summarized as:

- Activation of phenolic hydroxyl groups to serve as nucleophiles.

- Reaction with chlorinated methyl sources in the presence of bases or catalysts.

- Subsequent chlorination steps to introduce additional chlorine atoms on the aromatic ring.

Analyse Chemischer Reaktionen

1,2,4-Trichloro-5-(trichloromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms, which are good leaving groups.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.

Hydrolysis: In the presence of moisture, it can hydrolyze to form chlorinated phenols.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the reaction conditions and the reagents used.

Wissenschaftliche Forschungsanwendungen

1,2,4-Trichloro-5-(trichloromethoxy)benzene, a chlorinated aromatic compound, has garnered attention for its diverse applications in scientific research and industrial processes. This article explores its applications across various fields, including environmental science, organic synthesis, and material science, while providing comprehensive data tables and case studies to illustrate its utility.

Environmental Science

This compound is utilized in studies assessing the environmental impact of chlorinated compounds. It serves as a model compound for understanding the bioaccumulation and toxicity of similar organochlorine substances.

Case Study: Bioaccumulation Studies

Research has demonstrated the bioaccumulation factor (BAF) of this compound in aquatic species. For instance, studies involving American flagfish showed significant uptake through gills, emphasizing the compound's potential ecological risks in contaminated water bodies .

Organic Synthesis

In organic chemistry, this compound acts as a precursor for synthesizing various organic materials, including dyes and pesticides. Its high reactivity due to the presence of multiple chlorine atoms allows it to participate in nucleophilic substitution reactions.

Application Example: Synthesis of Dyes

This compound can be employed to synthesize chlorinated dyes that exhibit enhanced stability and colorfastness compared to their non-chlorinated counterparts.

Material Science

The compound is also explored for its role in developing high-performance materials. Its properties make it suitable for use as a solvent in polymer processing and as a component in specialty coatings.

Case Study: Polymer Processing

In polymer chemistry, this compound is used as a solvent for polyolefins during gel permeation chromatography (GPC), facilitating the analysis of polymer molecular weights .

Toxicological Considerations

Despite its utility, this compound poses health risks. Toxicological profiles indicate potential liver and kidney damage upon exposure . The compound's safety profile necessitates careful handling and regulatory oversight to mitigate risks associated with its use.

Health Effects Summary Table

Wirkmechanismus

The mechanism of action of 1,2,4-Trichloro-5-(trichloromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. Its chlorinated structure allows it to interact with hydrophobic regions of proteins and membranes, influencing their function .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data Tables

Physicochemical Properties

| Property | Tetradifon | 1,2,4-Trichloro-5-(3-iodoprop-2-ynoxy)benzene | 1,2,4-Trichloro-5-(trichloromethyl)benzene |

|---|---|---|---|

| Molecular Weight (g/mol) | 356.02 | 385.81 | 298.81 |

| Water Solubility (mg/L) | <0.1 | 12.5 (in acetone) | Insoluble |

| Melting Point (°C) | 148–150 | Not reported | 92–94 |

| LogP (Octanol-Water) | 4.5 | 3.8 | 5.2 |

Biologische Aktivität

1,2,4-Trichloro-5-(trichloromethoxy)benzene is a chlorinated aromatic compound that has garnered attention due to its potential biological activities and environmental implications. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

This compound is characterized by its multiple chlorine substituents, which significantly influence its reactivity and biological interactions. Its chemical formula is , and it has a molecular weight of approximately 237.43 g/mol. The presence of trichloromethoxy groups enhances its lipophilicity, allowing for easier membrane penetration in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with various enzymes and receptors within biological systems. Studies indicate that halogenated compounds can inhibit cytochrome P450 enzymes, affecting drug metabolism and detoxification pathways .

- Genotoxicity : Research has shown that chlorinated benzenes can exhibit genotoxic effects, potentially leading to DNA damage. The formation of reactive metabolites through metabolic activation may contribute to this genotoxicity .

- Neurotoxicity : Some studies suggest that exposure to chlorinated aromatic compounds can lead to neurotoxic effects, including alterations in neurotransmitter levels and neuronal function .

Toxicity Profile

The toxicity of this compound has been evaluated in various studies:

Acute Toxicity

- Oral Exposure : Acute toxicity studies in rodents indicate moderate to high toxicity levels from oral exposure. For instance, the LD50 values reported for similar compounds range from 100 to 500 mg/kg .

Chronic Effects

- Organ Effects : Chronic exposure in animal models has shown increased adrenal weights and liver enzyme alterations. Specifically, prolonged oral administration in rats resulted in significant histopathological changes in the liver .

- Reproductive Effects : Limited data suggest that chronic exposure does not significantly affect reproductive capabilities in animal models; however, some studies reported retarded growth in fetuses following maternal exposure .

Carcinogenic Potential

The Environmental Protection Agency (EPA) classifies 1,2,4-trichlorobenzene as Group D (not classifiable as to human carcinogenicity). However, animal studies have demonstrated liver tumors following long-term exposure .

Case Studies

- Environmental Exposure : A case study involving a woman exposed to trichlorobenzenes from her husband's work clothes reported the development of a blood disorder after prolonged inhalation. This highlights the potential health risks associated with occupational exposure .

- Laboratory Findings : A study examining the effects of various chlorinated compounds on aquatic organisms found that 1,2,4-trichlorobenzene exhibited significant toxicity towards certain fish species at environmentally relevant concentrations .

Data Summary Table

| Parameter | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 237.43 g/mol |

| Acute Toxicity (LD50) | 100 - 500 mg/kg (varies by study) |

| Chronic Effects | Increased adrenal weights; liver enzyme alterations |

| Reproductive Effects | No significant impact on fertility; fetal growth retardation observed |

| Carcinogenic Classification | EPA Group D (not classifiable as human carcinogen) |

Q & A

Q. How can spectroscopic discrepancies in polymorph identification be addressed?

- Challenge : Overlapping IR peaks for crystalline vs. amorphous forms complicate phase identification.

- Solution : Pair Raman spectroscopy with X-ray crystallography to resolve polymorphism .

Data Contradictions and Validation

- Synthesis Yields : Fluorination routes () report higher purity but lower yields (~60%) compared to condensation methods (~75%) . Validate via controlled replicates.

- Ecotoxicity : While structural analogs like Tetradifon are banned (), direct ecotoxicological data for this compound is lacking. Prioritize OECD 207 (earthworm toxicity) testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.